molecular formula C7H9ClN2 B1423442 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 5912-19-6

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No. B1423442
CAS RN: 5912-19-6
M. Wt: 156.61 g/mol
InChI Key: FCHLBKDUXJRKOR-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 g/mol . The IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives has been reported in scientific literature . For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was used in the synthesis process .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not available, research has shown that 1H-pyrrolo[3,2-c]pyridine derivatives can exhibit potent anticancer activities . These compounds have been found to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride include a molecular weight of 156.61 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 24.9 Ų and a complexity of 103 .

Scientific Research Applications

Synthesis and Characterization

  • Towards New Heterocycle-Based Molecules : This study explores the synthesis and characterization of a molecule closely related to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. The focus is on the molecule's vibrational spectra, potential energy distribution, and its applications in non-linear optics, as well as theoretical calculations for its reactivity properties (Murthy et al., 2017).

Synthetic Methodologies

  • Efficient Synthesis of Pyrrolo-Pyridine Analogues : This paper discusses an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which is closely related to the chemical . The method could potentially be adapted for synthesizing 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (Nechayev et al., 2013).

Applications in Drug Development

  • Anti-HIV-1 Activities of Pyrrolo-Pyridine Derivatives : This research details the design and synthesis of novel pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. The study evaluates their potential as anti-HIV-1 agents, indicating potential applications in pharmaceuticals (Liu et al., 2014).

Chemical Reactions and Properties

  • Synthesis of Pyrrolo-Pyridine Derivatives : A study on the synthesis of various pyrrolo[2,3-b]pyridine derivatives, which are closely related to the compound . The study might provide insights into the chemical properties and potential synthetic routes for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (Desarbre et al., 1997).

Fluorescent Chemosensors

  • Fluorescent Chemosensor for Fe3+/Fe2+ : This research develops a new pyrrolo[3,4-c]pyridine-based fluorescent chemosensor. Such chemosensors can be used for detecting specific metal ions in biological and environmental samples, showcasing potential applications in analytical chemistry (Maity et al., 2018).

Future Directions

The future directions for the study and application of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride and its derivatives could include further exploration of their anticancer activities and potential use in cancer therapy . Additionally, the design and synthesis of new derivatives could lead to compounds with improved efficacy and safety profiles.

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLBKDUXJRKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

CAS RN

5912-19-6
Record name 1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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